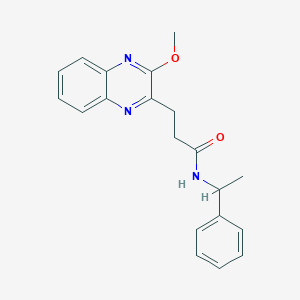![molecular formula C19H23N3O2S B5442411 N-[4-(N-hexanoylethanehydrazonoyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5442411.png)
N-[4-(N-hexanoylethanehydrazonoyl)phenyl]-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(N-hexanoylethanehydrazonoyl)phenyl]-2-thiophenecarboxamide, also known as CAY10585, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to a class of molecules known as hydrazones, which have been shown to exhibit a wide range of biological activities.
Mécanisme D'action
The exact mechanism of action of N-[4-(N-hexanoylethanehydrazonoyl)phenyl]-2-thiophenecarboxamide is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes or by modulating the expression of certain genes. In addition, it has also been proposed that the compound may exert its effects by interacting with specific receptors in the body.
Biochemical and Physiological Effects:
N-[4-(N-hexanoylethanehydrazonoyl)phenyl]-2-thiophenecarboxamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and lower blood glucose levels in animal models. In addition, it has also been shown to exhibit antibacterial and antifungal activities.
Avantages Et Limitations Des Expériences En Laboratoire
The use of N-[4-(N-hexanoylethanehydrazonoyl)phenyl]-2-thiophenecarboxamide in lab experiments has several advantages. It is a relatively stable compound that can be easily synthesized and purified. In addition, it exhibits a wide range of biological activities, making it a versatile tool for studying various biological processes. However, there are also some limitations associated with its use. For example, the exact mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments. In addition, the compound may exhibit toxicity at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of N-[4-(N-hexanoylethanehydrazonoyl)phenyl]-2-thiophenecarboxamide. One area of interest is the development of new derivatives of the compound that exhibit improved biological activities. In addition, the compound may also be studied for its potential use in the treatment of other diseases such as viral infections and neurodegenerative disorders. Furthermore, the compound may also be investigated for its potential use in combination with other drugs to enhance their therapeutic effects.
Méthodes De Synthèse
The synthesis of N-[4-(N-hexanoylethanehydrazonoyl)phenyl]-2-thiophenecarboxamide involves the condensation reaction between 4-(N-hexanoylethanehydrazonoyl)aniline and 2-thiophenecarboxylic acid. The reaction is typically carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions. The final product is obtained after purification and isolation using standard techniques such as column chromatography.
Applications De Recherche Scientifique
N-[4-(N-hexanoylethanehydrazonoyl)phenyl]-2-thiophenecarboxamide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. In addition, it has also been investigated for its potential use in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease.
Propriétés
IUPAC Name |
N-[4-[(Z)-N-(hexanoylamino)-C-methylcarbonimidoyl]phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S/c1-3-4-5-8-18(23)22-21-14(2)15-9-11-16(12-10-15)20-19(24)17-7-6-13-25-17/h6-7,9-13H,3-5,8H2,1-2H3,(H,20,24)(H,22,23)/b21-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSSHTGWVHUDASU-STZFKDTASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NN=C(C)C1=CC=C(C=C1)NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)N/N=C(/C)\C1=CC=C(C=C1)NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}-4-methoxybenzenesulfonamide](/img/structure/B5442328.png)
![3-[{[2-(4-methoxy-1-naphthyl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]propane-1,2-diol](/img/structure/B5442337.png)
![7-acetyl-N-(3-methylbutyl)-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5442342.png)
![2-(6-methoxy-2-naphthyl)-4-[(4-methoxypyridin-2-yl)methyl]morpholine](/img/structure/B5442344.png)
![N-{[5-(4-fluorophenyl)-2-furyl]methyl}-3-(4-morpholinyl)-1-propanamine dihydrochloride](/img/structure/B5442347.png)
![2-(1-{[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-4-yl)propan-2-ol](/img/structure/B5442356.png)
![6-bromo-3-(3-methylphenyl)-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5442361.png)

![1-(3-ethylisoxazol-5-yl)-N-{[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-methylmethanamine](/img/structure/B5442377.png)
![N~4~-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide](/img/structure/B5442385.png)

![3-methoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B5442396.png)
![7-[(6-methyl-1H-benzimidazol-2-yl)methyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5442414.png)
![N-{[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5442419.png)